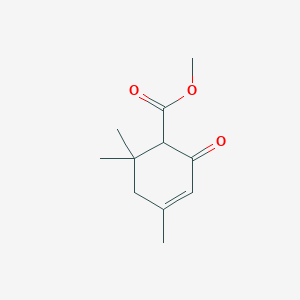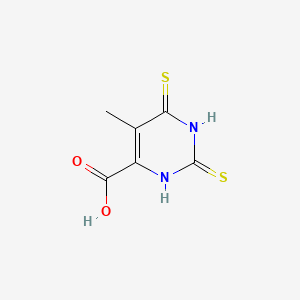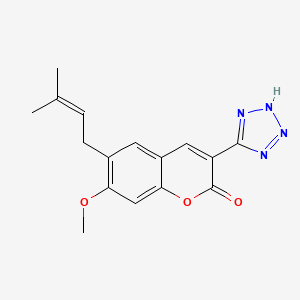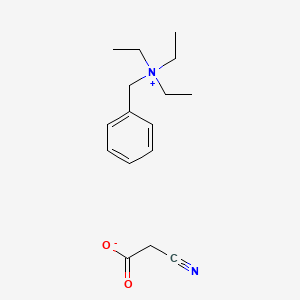
Benzyltriethylammonium cyanoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyltriethylammonium cyanoacetate is a quaternary ammonium salt that has gained attention in various fields of chemistry due to its unique properties and applications. This compound is known for its role as a phase transfer catalyst, facilitating reactions between compounds in different phases. Its structure consists of a benzyl group, three ethyl groups attached to a nitrogen atom, and a cyanoacetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyltriethylammonium cyanoacetate typically involves the reaction of benzyltriethylammonium chloride with sodium cyanoacetate. The reaction is carried out in an aqueous medium, where the chloride ion is replaced by the cyanoacetate ion, forming the desired product. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous stirring. The reactants are mixed in a controlled environment to maintain the desired temperature and pH levels. After the reaction is complete, the product is purified through filtration and recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Benzyltriethylammonium cyanoacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The cyanoacetate group can participate in nucleophilic substitution reactions, where it replaces other groups in a molecule.
Condensation Reactions: It can undergo condensation reactions with carbonyl compounds to form olefinic products.
Addition Reactions: The compound can add to double bonds in alkenes, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and sodium cyanoacetate. The reaction is typically carried out in an aqueous medium at room temperature.
Condensation: Reagents such as benzaldehyde and ethyl cyanoacetate are used, with the reaction catalyzed by benzyltriethylammonium chloride under solvent-free conditions.
Addition: Reagents like alkenes and catalysts such as benzyltriethylammonium chloride are used, with the reaction occurring at elevated temperatures.
Major Products
Substitution: The major products are cyanoacetate derivatives.
Condensation: The products are olefinic compounds, such as benzylidene cyanomethyl ketone.
Addition: The products are new carbon-carbon bonded compounds.
Scientific Research Applications
Benzyltriethylammonium cyanoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, adhesives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzyltriethylammonium cyanoacetate involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, such as from an aqueous phase to an organic phase. This is achieved by forming a complex with the reactant, which can then dissolve in the organic phase and undergo the desired reaction. The molecular targets and pathways involved include the interaction of the cyanoacetate group with various functional groups in the reactants, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Benzyltriethylammonium chloride: Similar in structure but lacks the cyanoacetate group.
Tetraethylammonium cyanoacetate: Similar but with four ethyl groups instead of a benzyl group.
Benzyltrimethylammonium cyanoacetate: Similar but with three methyl groups instead of ethyl groups.
Uniqueness
Benzyltriethylammonium cyanoacetate is unique due to the presence of both the benzyl and cyanoacetate groups, which provide distinct reactivity and catalytic properties. The combination of these groups allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds.
Properties
CAS No. |
73680-66-7 |
|---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
benzyl(triethyl)azanium;2-cyanoacetate |
InChI |
InChI=1S/C13H22N.C3H3NO2/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;4-2-1-3(5)6/h7-11H,4-6,12H2,1-3H3;1H2,(H,5,6)/q+1;/p-1 |
InChI Key |
KAVSGWYQMWQAKM-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC=CC=C1.C(C#N)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


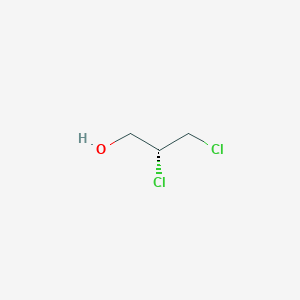
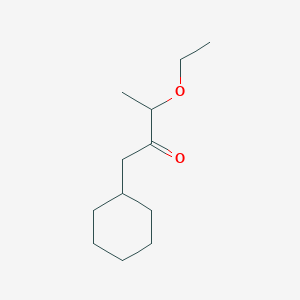

![1-Oxaspiro[4.11]hexadec-2-en-4-one](/img/structure/B14439632.png)
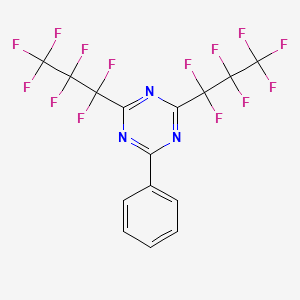
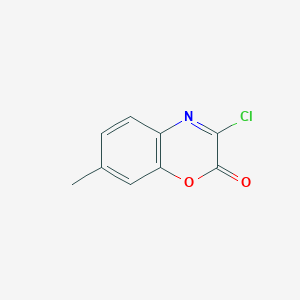
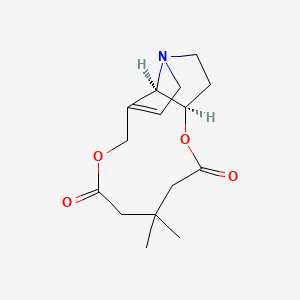
![4,4'-Diheptyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14439660.png)

